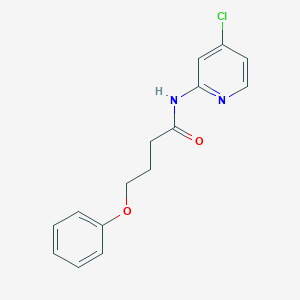![molecular formula C15H14N4O B7629017 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.
Mecanismo De Acción
BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the suppression of cell proliferation and survival in cancer cells, as well as the modulation of immune responses in autoimmune disorders.
Biochemical and Physiological Effects:
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been shown to have potent antitumor activity in preclinical models of lymphoma and leukemia. It also exhibits efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus. In addition, 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been shown to modulate immune responses by inhibiting B-cell activation and cytokine production. 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile. 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been extensively studied in preclinical models, providing a wealth of data on its efficacy and mechanism of action. However, there are also limitations to using 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Direcciones Futuras
There are several future directions for the study of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide. One area of focus is the development of combination therapies that incorporate 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Another area of interest is the investigation of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide in other types of cancer and autoimmune disorders. Additionally, further preclinical studies are needed to fully understand the safety and efficacy of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide in humans, and to identify potential biomarkers that may predict response to treatment.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material, 3,4-dimethylbenzoic acid, is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 6-amino-1,2,4-triazolo[4,3-a]pyridine to form the amide intermediate. Finally, the intermediate is treated with a coupling reagent to yield 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune disorders. In vitro studies have shown that 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival in cancer cells. In vivo studies have demonstrated that 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide exhibits potent antitumor activity in xenograft models of lymphoma and leukemia. Additionally, 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)17-13-5-6-14-18-16-9-19(14)8-13/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPAIQLQAPMENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN3C=NN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7628936.png)


![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)


![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7628992.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)

![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)